1-(4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)piperidin-4-amine
Description
Properties
IUPAC Name |
1-[4-(difluoromethyl)-6-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N6/c1-3-24-9-12(10(2)22-24)13-8-14(15(17)18)21-16(20-13)23-6-4-11(19)5-7-23/h8-9,11,15H,3-7,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTALICHUZFUTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)N3CCC(CC3)N)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)piperidin-4-amine is a complex organic compound with potential pharmacological applications. Its structure suggests it may interact with various biological targets, particularly in the context of neuropharmacology and possibly oncology. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C₁₅H₁₈F₂N₄ and a molecular weight of approximately 336.39 g/mol. The presence of difluoromethyl and pyrazole moieties indicates potential interactions with biological systems, particularly in enzyme inhibition and receptor modulation.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈F₂N₄ |
| Molecular Weight | 336.39 g/mol |
| CAS Number | 1172393-77-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain neurotransmitter transporters, particularly glycine transporter 1 (GlyT1), which plays a crucial role in the modulation of synaptic transmission in the central nervous system.
GlyT1 Inhibition
In a study examining various compounds for GlyT1 inhibition, derivatives similar to this compound showed promising results with IC50 values around 1.8 nM, indicating potent inhibitory activity against GlyT1 . This suggests potential therapeutic applications in treating conditions like schizophrenia.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
-
GlyT1 Inhibitors:
A study focused on optimizing GlyT1 inhibitors revealed that modifications to the pyrazole ring significantly enhanced inhibitory potency while maintaining low toxicity profiles . This underscores the importance of structural variations in developing effective therapeutics. -
Anticancer Research:
Investigations into pyrazole derivatives have shown that they can inhibit tumor growth in vitro and in vivo, suggesting that compounds like this compound may also possess anticancer properties worth exploring .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Compound A : 4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine (CAS 1006441-37-7)
- Key Differences: Position 2: Ethylsulfonyl group (electron-withdrawing) replaces piperidin-4-amine. The sulfonyl group may enhance metabolic stability but decrease cellular permeability.
Compound B : 1-[4-(1,5-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine (CHEMBL3445243)
- Key Differences: Position 4: Trifluoromethyl (CF₃) replaces difluoromethyl (CHF₂). Pyrazole Substituent: 1,5-Dimethyl replaces 1-ethyl-3-methyl. The pyrazole substitution alters steric bulk and electronic interactions.
Functional Group Analysis
Substituent Effects on Pharmacokinetics
- Piperidin-4-amine (Target Compound) : Increases aqueous solubility (logP reduction) and enables hydrogen bonding with biological targets, critical for kinase inhibitors.
- Ethylsulfonyl (Compound A) : Introduces polarity but limits membrane permeability, making it more suitable for extracellular targets.
- Trifluoromethyl (Compound B) : Enhances binding to hydrophobic pockets (e.g., ATP-binding sites) but may increase off-target risks due to excessive lipophilicity.
Q & A
Q. What are the standard synthetic routes for preparing pyrimidine-piperidine derivatives like this compound?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrimidine core via condensation reactions. For example, pyrimidin-2-amines can be synthesized by refluxing intermediates (e.g., 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-arylpyrimidin-2-amines) with morpholine and formaldehyde in ethanol, followed by crystallization .
- Step 2: Functionalization of the piperidine ring. Copper(I)-catalyzed coupling reactions (e.g., using cesium carbonate and copper(I) bromide) are effective for introducing substituents like difluoromethyl groups .
- Purification: Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (ethanol/ice) ensures high purity .
Q. How can structural characterization be rigorously validated for this compound?
Methodological Answer:
- NMR Spectroscopy: Use and NMR to confirm substituent positions. For example, shifts in pyrazole protons (~δ 8.87 ppm) and piperidine carbons (~δ 50–60 ppm) are critical .
- HRMS: High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., m/z 215 [M+H]) .
- X-ray Crystallography: Single-crystal studies (e.g., T = 173 K, R factor = 0.031) resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can reaction yields be optimized for the difluoromethyl-pyrazole intermediate?
Methodological Answer:
- Catalyst Screening: Copper(I) bromide enhances coupling efficiency in pyrazole functionalization, as seen in yields increasing from 17.9% to >50% under optimized conditions .
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) improve solubility of iodopyrazole intermediates, reducing side reactions .
- Temperature Control: Maintaining 35°C for 48 hours minimizes decomposition of thermally sensitive intermediates .
Q. What strategies resolve contradictions in biological activity data for pyrimidine-piperidine analogs?
Methodological Answer:
- SAR Studies: Compare analogs like 1-(difluoromethyl)-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine to isolate structural determinants (e.g., difluoromethyl vs. trifluoromethyl groups) impacting enzyme inhibition .
- Binding Assays: Use radioligand displacement or SPR to quantify receptor affinity variations caused by piperidine substitution patterns .
- Meta-Analysis: Cross-reference biological data from patents (e.g., EP 4 374 877 A2) and peer-reviewed studies to identify consensus targets .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?
Methodological Answer:
- Docking Simulations: Model interactions with CYP450 enzymes to predict metabolic stability. For example, the piperidine ring’s conformation affects susceptibility to oxidation .
- QSAR Modeling: Correlate logP values (calculated via ChemDraw) with in vitro permeability data to optimize lipophilicity .
- ADMET Predictions: Use tools like SwissADME to screen for blood-brain barrier penetration or hERG inhibition risks .
Experimental Design & Data Analysis
Q. What analytical techniques are critical for assessing purity in multi-step syntheses?
Methodological Answer:
- HPLC-MS: Monitor reaction progress with C18 columns (e.g., 95% water/acetonitrile gradient) and ESI detection .
- TLC Validation: Use silica plates with UV254 indicators to track intermediate formation (e.g., Rf = 0.5 for pyrazole derivatives) .
- Elemental Analysis: Confirm purity (>98%) via CHN analysis (e.g., C: 76.80%, H: 6.14%, N: 17.06%) .
Q. How should researchers address discrepancies in reported melting points for similar compounds?
Methodological Answer:
- Recalibration: Verify equipment using standards (e.g., caffeine, m.p. 235–237°C).
- Polymorphism Screening: Test crystallization solvents (e.g., ethanol vs. acetonitrile) to identify stable polymorphs .
- Literature Cross-Check: Compare data from patents (e.g., 104.0–107.0°C in ) and peer-reviewed studies to assess reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
